

Application Note: Biocatalytic Synthesis of 2-(2-Amino-1-Hydroxypropyl)phenol

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Compound of Interest

Compound Name: 2-(2-Amino-1-hydroxypropyl)phenol

CAS No.: 775526-57-3

Cat. No.: B2586077

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Executive Summary

Target Molecule: **2-(2-Amino-1-hydroxypropyl)phenol** CAS Registry: 103285-89-0 (Generic for isomers), Specific stereoisomers vary. Class: Chiral 1,2-Amino Alcohol / Phenol Derivative. Primary Application: Precursor for chiral 1,4-benzoxazines; regioisomeric probe for adrenergic receptor binding; chiral ligand synthesis.

This protocol describes a dual-enzymatic cascade for the asymmetric synthesis of **2-(2-amino-1-hydroxypropyl)phenol** from inexpensive precursors (Salicylaldehyde and Pyruvate/Acetaldehyde). By coupling a Thiamine Diphosphate (ThDP)-dependent lyase with an

-Transaminase (ATA), researchers can establish two chiral centers in a single pot with high diastereoselectivity (

) and enantioselectivity (

).

Biocatalytic Retrosynthesis & Strategy

The conventional chemical synthesis of 1,2-amino alcohols often involves multi-step protection/deprotection or non-selective reduction of

-amino ketones. The biocatalytic approach streamlines this into a modular cascade.

The Pathway[1]

- C-C Bond Formation (Step 1): A ThDP-dependent lyase (e.g., Acetohydroxyacid Synthase I, AHAS-I, or Benzaldehyde Lyase, BAL) catalyzes the carbonylation of Salicylaldehyde and an acetaldehyde donor (e.g., Pyruvate via decarboxylation) to form the chiral

-hydroxy ketone (acyloin) intermediate: 1-(2-hydroxyphenyl)-1-hydroxypropan-2-one.

- Amination (Step 2): An

-Transaminase (ATA) converts the ketone moiety of the acyloin into an amine, using an amine donor (e.g., Isopropylamine or L-Alanine). This step sets the second chiral center.

Mechanistic Advantages[2]

- Regioselectivity: Enzymes differentiate between the aldehyde and ketone functionalities, preventing unwanted polymerization common in phenolic aldehyde chemistry.
- Stereocontrol: Specific enzyme variants (e.g., (R)-selective Lyase + * (S)*-selective ATA) allow access to all four stereoisomers (1R,2R; 1S,2S; 1R,2S; 1S,2R).
- Safety: Aqueous conditions avoid the use of hazardous reducing agents (e.g., LiAlH

) or high-pressure hydrogenation.

Experimental Protocol

Materials & Reagents

Component	Specification	Role
Salicylaldehyde	>98% Purity	Substrate (Acceptor)
Sodium Pyruvate	>98% Purity	Substrate (Donor)
ThDP-Lyase	EcAHAS-I or PfBAL (Recombinant)	Catalyst 1 (C-C Bond)
-Transaminase	Cv-ATA or Vf-ATA (Recombinant)	Catalyst 2 (Amination)
Thiamine Diphosphate (ThDP)	2 mM Stock	Cofactor (Lyase)
Pyridoxal-5'-phosphate (PLP)	1 mM Stock	Cofactor (ATA)
L-Alanine / Isopropylamine	1 M Stock (pH 7.[1]5)	Amine Donor
DMSO	Analytical Grade	Co-solvent (5-10% v/v)

Step-by-Step Workflow

Phase 1: Carboligation (Formation of Acyloin)

- Buffer Prep: Prepare 50 mL of 50 mM KPi buffer (pH 7.0) containing 2.5 mM MgSO₄ and 0.1 mM ThDP.
- Substrate Addition: Dissolve Salicylaldehyde (20 mM final) and Sodium Pyruvate (30 mM final) in the buffer. Note: Add 5% DMSO if solubility is an issue.
- Enzyme Initiation: Add EcAHAS-I (Acetohydroxyacid synthase from *E. coli*) lyophilized powder (1-2 U/mL).
- Incubation: Shake at 25°C, 150 rpm for 12-24 hours.
- Checkpoint 1: Analyze 100

L aliquot via HPLC (C18 column) to confirm conversion to 1-(2-hydroxyphenyl)-1-hydroxypropan-2-one.

Phase 2: Transamination (Reductive Amination)

Note: This can be performed as a sequential cascade (one-pot, two-step) without isolation.

- Condition Adjustment: Adjust pH to 7.5-8.0 (optimal for ATA).
- Cofactor/Donor Addition: Add PLP (1 mM final) and L-Alanine (200 mM, 10 eq) or Isopropylamine (100 mM).
 - Tip: If using L-Alanine, add Lactate Dehydrogenase (LDH) and NADH to recycle the pyruvate byproduct and drive equilibrium.
- Enzyme Initiation: Add Cv-ATA (Chromobacterium violaceum ATA for S-amine) or At-ATA (Aspergillus terreus for R-amine).
- Incubation: Shake at 30°C for 24-48 hours.
- Quenching: Stop reaction by adding 10% v/v 1M HCl or by heating to 60°C for 5 mins (if protein precipitation is desired).

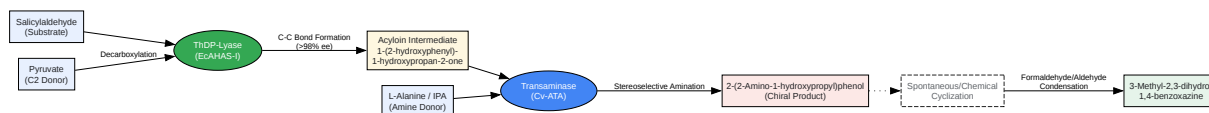
Phase 3: Workup & Purification

- Extraction: Basify to pH 10-11 using NaOH (to deprotonate the phenol and keep amine neutral/deprotonated? Correction: At pH 11, Phenol is Ph-O⁻ and Amine is NH₂. This makes extraction tricky. Better to extract at pH 9.5 where Amine is NH₂ and Phenol is partially Ph-OH/Ph-O⁻ or use ion exchange.)
 - Refined Strategy: Use Cation Exchange Chromatography (SCX). Acidify to pH 2 (Amine -> NH₃⁺, Phenol -> OH). Load onto SCX column. Wash with MeOH. Elute with 2M NH₃ in MeOH.
- Crystallization: Evaporate solvent. Recrystallize from EtOH/Et₂O to obtain the hydrochloride salt.

Visualization of Signaling & Reaction Pathways

Diagram 1: Biocatalytic Cascade Mechanism

This diagram illustrates the flow from substrates to the final chiral amino alcohol, highlighting the stereoselective steps.

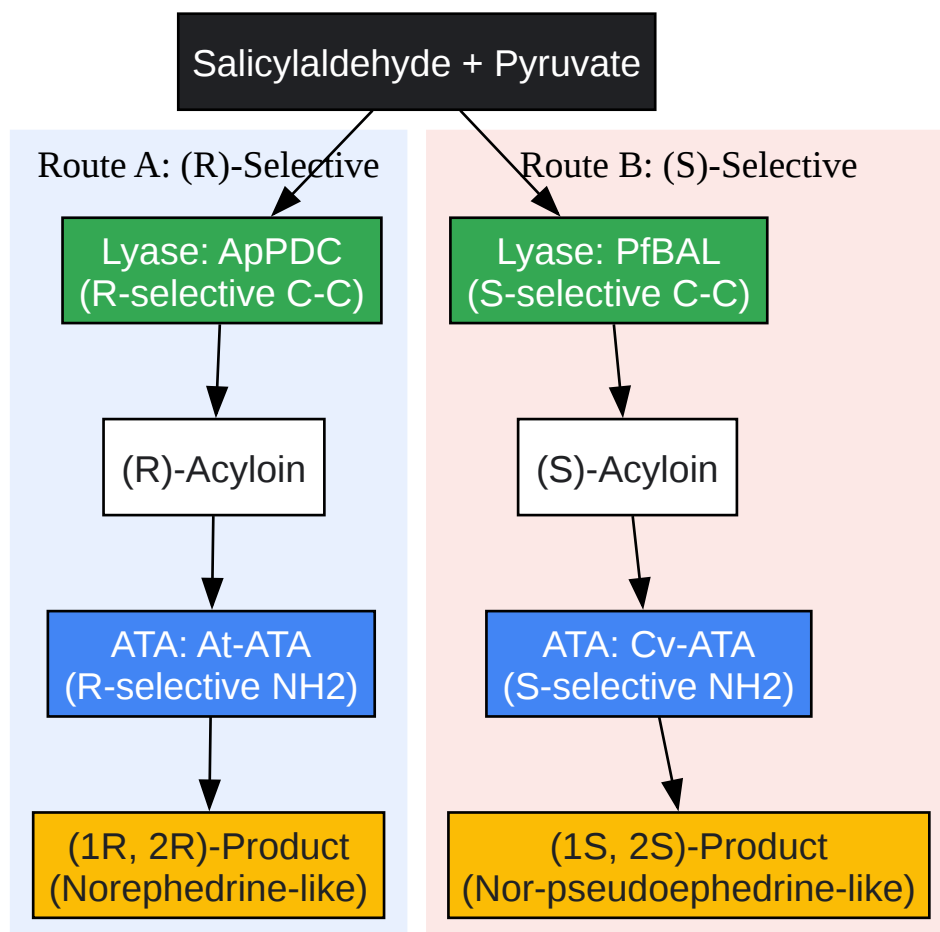


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Caption: Modular enzymatic cascade for the asymmetric synthesis of **2-(2-amino-1-hydroxypropyl)phenol**.

Diagram 2: Stereochemical Control Logic

This diagram details how enzyme selection determines the final stereochemistry (1R,2R vs 1S,2S).



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Caption: Decision tree for enzyme selection to target specific stereoisomers of the amino alcohol.

Analytical Validation

To ensure the protocol is self-validating, use the following analytical controls:

HPLC Method (Chiral)

- Column: Chiralpak AD-H or OD-H (250 x 4.6 mm).
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.

- Detection: UV @ 280 nm (Phenol absorption).
- Retention Times:
 - Salicylaldehyde: ~5 min
 - (1R,2S)-Isomer: ~12 min
 - (1S,2R)-Isomer: ~14 min
 - Note: Authentic standards should be prepared via NaBH₄ reduction of the amino ketone for reference.

NMR Validation (¹H NMR, 400 MHz, MeOD)

- 7.1-6.7 ppm: Aromatic protons (4H, m) – confirms phenol integrity.
- 4.8 ppm: Doublet (J=4-8 Hz) – Chiral H at C1 (benzylic).
- 3.2 ppm: Multiplet – Chiral H at C2 (amino).
- 1.1 ppm: Doublet – Methyl group at C3.

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